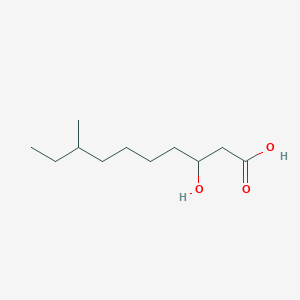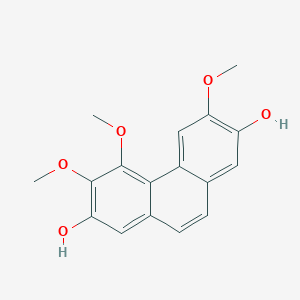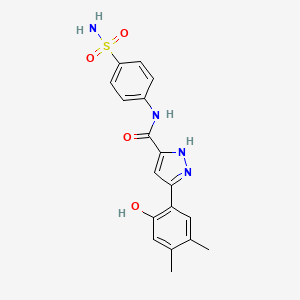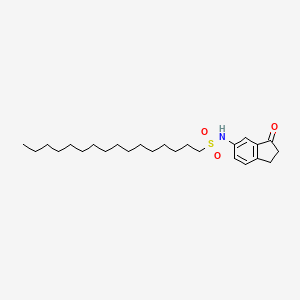
(5-Cyano-2-ethylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyano-2-ethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-ethylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyano-2-ethylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF or DMF.
Major Products
Oxidation: (5-Hydroxy-2-ethylpyridin-3-yl)boronic acid.
Reduction: (5-Amino-2-ethylpyridin-3-yl)boronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Applications De Recherche Scientifique
(5-Cyano-2-ethylpyridin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Cyano-2-ethylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a potential inhibitor of enzymes that interact with diol-containing substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- (4-Cyanophenyl)boronic acid
- (2-Ethylphenyl)boronic acid
Uniqueness
(5-Cyano-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a cyano group and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other boronic acids .
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(5-cyano-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-8-7(9(12)13)3-6(4-10)5-11-8/h3,5,12-13H,2H2,1H3 |
Clé InChI |
RPKHXBHNRZDAJH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1CC)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)

![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)

![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)




